molecular formula C14H11ClFNO4S B1348682 4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid CAS No. 690646-06-1

4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid

Cat. No.: B1348682
CAS No.: 690646-06-1
M. Wt: 343.8 g/mol
InChI Key: XDBMHGBVEFTTBW-UHFFFAOYSA-N
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Description

4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid (CAS: 690646-06-1) is a benzoic acid derivative featuring a sulfonamide group linked to a 3-chloro-4-fluorophenyl moiety via a methylene bridge. Its molecular formula is C₁₃H₉ClFNO₄S, with a molar mass of 329.73 g/mol . This compound is primarily utilized in industrial and scientific research, particularly in medicinal chemistry, due to its structural resemblance to bioactive sulfonamides . The presence of both chloro and fluoro substituents on the aromatic ring enhances its electronic and steric properties, making it a candidate for enzyme inhibition studies, such as targeting carbonic anhydrases or bacterial sulfonamide-binding proteins .

Properties

IUPAC Name

4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO4S/c15-12-7-11(5-6-13(12)16)22(20,21)17-8-9-1-3-10(4-2-9)14(18)19/h1-7,17H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBMHGBVEFTTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359572
Record name 4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690646-06-1
Record name 4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation of Aminomethylbenzoic Acid

  • Starting Materials:

    • 4-(Aminomethyl)benzoic acid (or its derivatives)
    • 3-Chloro-4-fluorobenzenesulfonyl chloride (prepared or commercially available)
  • Reaction Conditions:

    • The sulfonyl chloride is reacted with the amine group of 4-(aminomethyl)benzoic acid under basic conditions to form the sulfonamide linkage.
    • Typical bases include triethylamine or inorganic bases such as sodium carbonate to neutralize the HCl formed.
    • Solvents used are often polar aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile to facilitate the reaction and solubilize reactants.
  • Mechanism:

    • Nucleophilic attack of the amine nitrogen on the sulfonyl chloride electrophile forms the sulfonamide bond, releasing chloride ion.

Purification and Isolation

  • After completion, the reaction mixture is quenched with water and extracted with organic solvents such as ethyl acetate.
  • The organic layer is washed, dried, and concentrated.
  • The crude product is purified by recrystallization or chromatographic techniques to obtain the pure this compound.

Detailed Process Parameters and Optimization

Step Reagents/Conditions Notes/Comments
Sulfonyl chloride synthesis Chlorination of 3-chloro-4-fluorobenzenesulfonic acid using thionyl chloride or oxalyl chloride Generates 3-chloro-4-fluorobenzenesulfonyl chloride, a key intermediate
Sulfonamide formation 4-(Aminomethyl)benzoic acid + sulfonyl chloride, base (e.g., triethylamine), solvent (DCM, THF) Reaction temperature: 0–25°C to control exotherm; reaction time: 2–6 hours
Work-up Quenching with water, extraction with ethyl acetate Washing organic layer with brine, drying over anhydrous sodium sulfate
Purification Recrystallization from suitable solvents (e.g., ethanol/water) or column chromatography Ensures removal of unreacted starting materials and by-products

Research Findings and Improvements

  • Yield Optimization:

    • Use of controlled temperature and slow addition of sulfonyl chloride improves yield and reduces side reactions.
    • Choice of solvent and base affects reaction rate and purity.
  • Scalability:

    • The process is amenable to scale-up with appropriate control of exothermicity and mixing.
    • Avoidance of chromatographic purification in large scale is preferred; recrystallization is optimized for this purpose.
  • Alternative Methods:

    • Some patents describe one-pot procedures combining sulfonyl chloride formation and sulfonamide coupling to streamline synthesis.
    • Use of solid-supported reagents or microwave-assisted synthesis has been explored to reduce reaction times.

Summary Table of Preparation Methods

Preparation Step Method Description Advantages Limitations
Sulfonyl chloride formation Chlorination of sulfonic acid derivative High purity intermediate Requires handling of corrosive reagents
Sulfonamide coupling Reaction of sulfonyl chloride with amine Straightforward, high selectivity Exothermic, requires temperature control
Purification Recrystallization or chromatography High purity product Chromatography not ideal for scale-up
One-pot synthesis Combined chlorination and coupling Time-saving, fewer steps Requires precise control of conditions

Chemical Reactions Analysis

Types of Reactions

4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s sulfonamide group is known for its biological activity, making it a candidate for drug development and enzyme inhibition studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following compounds share the benzoic acid core with sulfonamide or sulfamoyl substituents but differ in aromatic ring substitutions and linker groups:

Compound Name Key Structural Differences CAS Number Molecular Formula Reference
4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid 3-chloro-4-fluorophenyl, methylene linker 690646-06-1 C₁₃H₉ClFNO₄S
4-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid 4-chlorophenyl, no methylene linker 63421-70-5 C₁₃H₁₀ClNO₄S
4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid 4-fluoro-3-methylphenyl, no methylene linker 327091-30-5 C₁₄H₁₂FNO₄S
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid 4-methylphenyl, amino-sulfonyl linker 379254-26-9 C₁₄H₁₃NO₄S
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid 3-methylphenyl-sulfamoyl, chloro at position 4 1262010-41-2 C₁₄H₁₂ClNO₄S

Key Observations :

  • The methylene linker in the target compound increases conformational flexibility compared to direct sulfonamide-linked analogs (e.g., CAS 63421-70-5) .
Physicochemical Properties

Comparative data on solubility, melting points, and acidity:

Compound Name Melting Point (°C) pKa Solubility Profile Reference
This compound Not reported Not reported Likely polar aprotic solvents (DMSO)
4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid Not reported 4.06 ± 0.10 Chloroform, methanol
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid Not reported Not reported Slightly soluble in DMSO, chloroform
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid Not reported Not reported Not reported

Key Observations :

  • The pKa of 4.06 for CAS 327091-30-5 suggests moderate acidity, likely due to the electron-withdrawing fluoro group enhancing deprotonation of the carboxylic acid .
  • Solubility in chloroform or methanol correlates with the presence of non-polar aromatic substituents (e.g., methyl groups) .

Biological Activity

4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid, also known by its CAS number 690646-06-1, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a sulfonamide group. Its molecular formula is C14H11ClFNO4SC_{14}H_{11}ClFNO_4S. The presence of the sulfonamide moiety is particularly significant due to its known biological activity, especially as an enzyme inhibitor.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The reaction begins with 3-chloro-4-fluoroaniline and benzoic acid derivatives.
  • Reagents : A sulfonyl chloride reagent is used along with a base such as triethylamine to facilitate the formation of the sulfonamide linkage.
  • Purification : Post-reaction, purification is often achieved through recrystallization or chromatography to ensure the desired purity levels, typically above 96% .

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activities. This mechanism is crucial in drug development, particularly for antibacterial agents.
  • Receptor Modulation : It may also interact with specific receptors, influencing various biological pathways .

Case Studies and Research Findings

  • Enzyme Inhibition Studies : In vitro studies have demonstrated that compounds containing sulfonamide groups can inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition can lead to bacteriostatic effects against various pathogens.
  • Pharmaceutical Applications : The compound's structure positions it as a candidate for drug development targeting specific diseases. Its sulfonamide group is known for enhancing the pharmacological profile of drugs by improving solubility and bioavailability .

Data Table: Comparison of Biological Activities

Compound NameStructureMIC (μg/mL)Target EnzymeReference
This compoundStructureTBDDihydropteroate Synthase
Pyrrole Benzamide DerivativeStructure3.12 - 12.5Various Bacterial Enzymes

Q & A

Q. What are the optimized synthetic routes for 4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves sulfonylation of 3-chloro-4-fluoroaniline followed by coupling with 4-(aminomethyl)benzoic acid. Key steps include:

  • Sulfonylation : Reacting 3-chloro-4-fluoroaniline with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate .
  • Coupling : Using a nucleophilic substitution reaction with 4-(aminomethyl)benzoic acid in polar aprotic solvents (e.g., DMF) and bases (e.g., triethylamine) to promote amide bond formation. Yield optimization requires precise stoichiometry (1:1.2 molar ratio) and inert atmosphere conditions to prevent oxidation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to isolate the product (>95% purity) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm sulfonamide linkage (δ 7.8–8.2 ppm for aromatic protons, δ 45–50 ppm for methylene bridge) and benzoic acid moiety (δ 12.5 ppm for -COOH in 1H^1H) .
  • LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 372.03) and detect impurities .
  • FTIR : Identify sulfonamide (1330–1350 cm1^{-1}, S=O stretch) and carboxylic acid (2500–3300 cm1^{-1}, O-H stretch) functional groups .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for biological assays?

Methodological Answer:

  • Solubility Testing : Use the shake-flask method in PBS (pH 7.4) or DMSO (for stock solutions). Centrifuge at 10,000 rpm to separate undissolved particles and quantify via UV-Vis (λ_max ≈ 270 nm) .
  • Stability Studies : Incubate at 37°C and analyze degradation via HPLC at intervals (0, 24, 48 hrs). Adjust buffer pH (e.g., 5.0–7.4) to mimic physiological conditions and assess hydrolytic stability of the sulfonamide bond .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, sulfonamide group replacement) impact biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Halogen Effects : Replace 3-Cl with 3-Br or 4-F with 4-CF3_3. Compare inhibitory potency in enzyme assays (e.g., carbonic anhydrase). Fluorine often enhances metabolic stability, while bulkier groups (CF3_3) may sterically hinder binding .
  • Sulfonamide Alternatives : Substitute sulfonamide with amide or urea groups. Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., STAT3) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50​ values)?

Methodological Answer:

  • Assay Reprodubility : Standardize protocols (e.g., cell line passage number, incubation time) across labs. Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell viability for functional inhibition) .
  • Purity Verification : Re-test compound batches with LC-MS and elemental analysis. Impurities >2% (e.g., unreacted sulfonyl chloride) can skew results .

Q. How can researchers optimize analytical methods for quantifying this compound in complex matrices (e.g., serum, tissue homogenates)?

Methodological Answer:

  • HPLC Optimization : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase (acetonitrile:0.1% formic acid, 60:40) at 1.0 mL/min. Detect at 270 nm with a LOD of 0.1 µg/mL .
  • Sample Preparation : Protein precipitation (acetonitrile:serum 3:1) followed by SPE (C18 cartridges) to remove lipids and proteins .

Q. What mechanistic insights explain its activity against multidrug-resistant (MDR) bacterial strains?

Methodological Answer:

  • Target Identification : Perform proteomic profiling (LC-MS/MS) of bacterial lysates after treatment to identify upregulated/downregulated proteins (e.g., efflux pumps, cell wall synthases) .
  • Membrane Permeability Assays : Use fluorescent dyes (e.g., ethidium bromide) to assess disruption of bacterial membranes via fluorescence microscopy .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to optimize logP (aim for 1–3), polar surface area (<140 Ų), and P-glycoprotein substrate likelihood .
  • Molecular Dynamics : Simulate binding to human serum albumin (PDB: 1AO6) to predict plasma half-life and tissue distribution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid

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